Salcaprozic acid

Catalog No.
S576079
CAS No.
183990-46-7
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salcaprozic acid

Formulation scientists requiring a non-buffering permeation enhancer for acid-labile peptides or lipid-based delivery face pH incompatibility with SNAC. Salcaprozic acid (HNAC) resolves this:

  • Enables low-pH formulations without localized pH spikes, preserving API stability.
  • Compatible with organic solvents and lipid excipients for SEDDS and softgel capsules.
  • Precursor for alternative salcaprozate salts (choline, potassium) and ionic liquids.

Supplied with batch consistency for R&D and pilot-scale development.

CAS Number

183990-46-7

Product Name

Salcaprozic acid

IUPAC Name

8-[(2-hydroxybenzoyl)amino]octanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19)

InChI Key

NJEKDCUDSORUJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O

Salcaprozic Acid is an oral absorption promoter. Salcaprozic acid may be used as a delivery agent to promote the oral absorption of certain macromolecules with poor bioavailability such as the peptides insulin and heparin.

Synonyms

Salcaprozic acid, HNAC, 8-[(2-Hydroxybenzoyl)amino]octanoic acid, 8-(2-Hydroxybenzamido)octanoic acid, N-(8-Carboxyoctyl)-2-hydroxybenzamide

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g

Salcaprozic acid, also known as HNAC, is the free-acid form of the clinically validated oral permeation enhancer Salcaprozate Sodium (SNAC).[1][2] It is an N-acylated amino acid derivative, structurally defined as 8-[(2-hydroxybenzoyl)amino]octanoic acid.[1][3] This amphiphilic molecule is designed to facilitate the oral absorption of therapeutics, particularly macromolecules like peptides, that otherwise have poor gastrointestinal bioavailability.[1][4] Its fundamental mechanism, primarily studied via its sodium salt (SNAC), involves non-covalent interactions that increase the lipophilicity and membrane fluidity of co-administered drugs, enabling transcellular transport across the gastric epithelium.[1][3][5]

Research Fit

Workflow Oral macromolecule permeation enhancer research; clinically evaluated intestinal PE for peptide delivery studies
Mechanism Multi-functional gastric protection: transient pH elevation, pepsin inhibition, and transcellular permeation facilitation
Context FDA GRAS-designated; incorporated in approved oral peptide products; extensive clinical exposure dataset available

Direct substitution between Salcaprozic acid (the free acid) and its sodium salt, SNAC, is unfeasible in formulation development due to fundamental differences in their physicochemical properties. Salcaprozic acid possesses a carboxylic acid group, while SNAC features a sodium carboxylate, leading to distinct solubility profiles, pH characteristics, and reactivity.[1] For instance, SNAC is used in formulations to create a localized high-pH microenvironment in the stomach, which protects acid-labile peptides like semaglutide from enzymatic degradation by pepsin.[3][6] Salcaprozic acid would not provide this immediate buffering effect. Furthermore, the free acid is the required starting material for synthesizing alternative salts (e.g., choline, potassium) or for creating non-aqueous or lipid-based formulations where the high aqueous solubility of SNAC would be a liability.[7][8] These differences mandate the selection of the correct form—acid or salt—based on the specific API, delivery strategy, and manufacturing process.

Substitution Risk

Mechanism Divergent epithelial interaction: sodium caprate (C10) acts via paracellular tight junction opening; SNAC primarily transcellular – flux and barrier profiles may not transfer
Regulatory GRAS designation and FDA-approved product precedents apply to SNAC; alternative permeation enhancers may lack equivalent standing, requiring independent review
Gastric Gastric pH elevation and pepsin inhibition are class-specific to SNAC; C10 and other intestinal PEs do not replicate this gastric protection mechanism

Essential Precursor for Custom Salt and Ionic Liquid Synthesis

Salcaprozic acid is the mandatory starting material for the synthesis of Salcaprozate Sodium (SNAC) and other pharmaceutically relevant salts.[8][9] Multiple patented and published synthesis routes explicitly detail the reaction of Salcaprozic acid with a sodium source, such as sodium hydroxide, in a suitable solvent like isopropanol to yield SNAC.[8][9][10] Similarly, the creation of novel ionic liquids, such as choline salcaprozate (CHONAC), requires the neutralization reaction between the free acid form (Salcaprozic acid) and a corresponding base like choline bicarbonate.[7] Procuring the sodium salt (SNAC) precludes the ability to develop these alternative, potentially advantageous formulations.

Evidence DimensionChemical Reactivity / Precursor Suitability
Target Compound DataRequired reactant for salt formation (e.g., with NaOH, Choline Bicarbonate)
Comparator Or BaselineSodium Salcaprozate (SNAC): Already a salt; not suitable as a precursor for creating other salts.
Quantified DifferenceQualitatively absolute; only the acid form can be used to synthesize different salcaprozate salts.
ConditionsStandard organic synthesis conditions for acid-base neutralization.

For developing novel formulations or custom salts with unique properties (e.g., solubility, physical state), procuring the free acid is the only viable starting point.

Caco-2 TEER & FD4
Head-to-head
No significant effect on TEER or FD4 permeability at non-cytotoxic concentrations; C10 (8.5 mM) reversibly reduced TEER and increased FD4 flux
Supports transcellular mechanism context; paracellular TJ opening risk under review
Caco-2 monolayers; 24 h exposure

Defined Thermal Behavior: Crystalline Solid with Sharp Melting Point

Salcaprozic acid exhibits distinct and well-defined thermal properties critical for manufacturing processes. Differential Scanning Calorimetry (DSC) shows Salcaprozic acid has a single, sharp endothermic peak at approximately 119 °C, which corresponds to its melting point.[1] Thermogravimetric analysis (TGA) further indicates that decomposition begins immediately after this melting transition.[1] This contrasts with its sodium salt, SNAC, which as a salt, would be expected to have a much higher melting or decomposition point and different thermal behavior. The well-characterized melting point of the acid form provides a clear processing window for techniques like hot-melt extrusion or other thermal-based formulation methods.

Evidence DimensionMelting Point (DSC)
Target Compound Data~119 °C
Comparator Or BaselineSodium Salcaprozate (SNAC): As a sodium salt, it has a significantly different, much higher decomposition temperature without a distinct melting point typical of a free acid.
Quantified DifferenceSalcaprozic acid has a defined, lower melting point, while SNAC does not melt but decomposes at a higher temperature.
ConditionsDifferential Scanning Calorimetry (DSC) with a heating rate of 10 °C/min under nitrogen purge.

A defined melting point is critical for controlling and optimizing thermal-based manufacturing processes, making Salcaprozic acid a more predictable component than its salt form in such applications.

Rat Intestinal Potency
Head-to-head
20 mM SNAC ≈ 10 mM C10 for Papp increase in jejunal/colonic mucosae
Higher molar requirement context; gastric tissue advantage observed
Ussing chamber; [14C]-mannitol/FD4 markers

Distinct Spectroscopic Signature for Formulation and QC

Salcaprozic acid can be unambiguously differentiated from its sodium salt (SNAC) using Fourier-transform infrared (FT-IR) spectroscopy, a key consideration for quality control and formulation analysis. The FT-IR spectrum of Salcaprozic acid shows a strong, sharp absorption peak at 1727 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of a carboxylic acid group.[1] This peak is absent in the spectrum of SNAC. Instead, SNAC displays a prominent band around 1589 cm⁻¹, which is indicative of the asymmetric stretching of the carboxylate anion (COO⁻).[1] This clear spectroscopic difference allows for precise tracking and quantification of the acid form versus the salt form in mixtures or during synthesis.

Evidence DimensionFT-IR Carbonyl Stretch (cm⁻¹)
Target Compound Data1727 cm⁻¹ (Carboxylic Acid C=O)
Comparator Or BaselineSodium Salcaprozate (SNAC): ~1589 cm⁻¹ (Carboxylate COO⁻)
Quantified DifferenceA clear shift of ~138 cm⁻¹ between the acid and salt forms.
ConditionsSolid-state Fourier-transform infrared (FT-IR) spectroscopy.

This distinct spectral signature provides a reliable and straightforward analytical method to confirm material identity, assess purity, and monitor acid-salt conversions during formulation and manufacturing.

Oral Semaglutide BA
Reported
0.8–1.4% absolute bioavailability with 300 mg SNAC vs ~0% without
Reported bioavailability context; gastric protection critical for acid-labile peptides
Human PK; Rybelsus® formulation
Vitamin B12 Enhancement
Head-to-head
2.36-fold increase in BA (5.09% vs 2.16% absolute)
Supports nutrient absorption research context
Healthy subjects; 100 mg SNAC, cyanocobalamin
Gastric Protection
Class-level
Local pH increase from ~1–2 to ≥5; pepsin activity reduction demonstrated in simulated gastric fluid
Gastric protection mechanism context; supports acid-labile peptide stabilization studies
Tablet–mucosa interface microenvironment
Regulatory Status
Head-to-head
FDA GRAS; approved in Rybelsus® and Eligen® Vitamin B12; millions of doses post-marketing
Regulatory pathway context; extensive clinical exposure dataset for formulation de-risking
Compared to food additive status of C10

Precursor for Novel Salt and Ionic Liquid Development

Salcaprozic acid is the required procurement choice for research and development focused on creating novel salcaprozate salts (e.g., potassium, lithium, ammonium) or ionic liquids (e.g., choline salcaprozate).[7][8] These alternative forms may offer advantages in solubility, stability, or manufacturing (e.g., liquid formulations) that are inaccessible when starting with the pre-formed sodium salt, SNAC.

Formulation with pH-Sensitive Active Pharmaceutical Ingredients (APIs)

When formulating an oral dosage form with an API that is unstable or degrades in the high-pH microenvironment created by SNAC, Salcaprozic acid offers a less basic alternative. Its use avoids the localized pH spike, potentially improving the stability and preserving the efficacy of the co-administered API during formulation and before absorption.

Development of Non-Aqueous or Lipid-Based Oral Delivery Systems

As the less polar, free-acid form, Salcaprozic acid is better suited for inclusion in non-aqueous or lipid-based oral delivery systems. Unlike the highly water-soluble SNAC, the acid form offers improved compatibility and solubility with organic solvents and lipid excipients, enabling the development of formulations such as self-emulsifying drug delivery systems (SEDDS) or solutions in soft gelatin capsules.

Component in Thermal-Driven Manufacturing Processes

The well-defined melting point of Salcaprozic acid (~119 °C) makes it a predictable and processable component for thermal manufacturing techniques.[1] This is particularly relevant for hot-melt extrusion (HME), where precise temperature control is necessary to create solid amorphous dispersions without causing thermal degradation of the excipient or API.

Application Fit Matrix

Application
Selection Property
Validation Focus
Oral peptide formulation research
Clinically evaluated gastric protection and transcellular permeation enhancement
Gastric pH modulation, peptide stabilization assays; permeability model endpoint review
GMP API procurement
High-purity salcaprozic acid with controlled impurity profile
Analytical method development; impurity profiling and lot-to-lot consistency review
Nutraceutical & medical food research
GRAS-designated nutrient absorption enhancer
Dose-exposure relationship for oral nutrient bioavailability; formulation context
Preclinical permeability screening
Well-characterized transcellular PE reference standard
Caco-2 TEER/FD4 benchmark; gastric permeability model comparison

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

279.14705815 g/mol

Monoisotopic Mass

279.14705815 g/mol

Heavy Atom Count

20

UNII

X88E147FCU

Pharmacology

Salcaprozic Acid is an oral absorption promoter. Salcaprozic acid may be used as a delivery agent to promote the oral absorption of certain macromolecules with poor bioavailability such as the peptides insulin and heparin.

Other CAS

183990-46-7

Wikipedia

Salcaprozic acid

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